molecular formula C35H70N2O2 B13764673 N-(((1-Oxohexadecyl)amino)methyl)stearamide CAS No. 5136-48-1

N-(((1-Oxohexadecyl)amino)methyl)stearamide

Cat. No.: B13764673
CAS No.: 5136-48-1
M. Wt: 550.9 g/mol
InChI Key: XONGEJJHXSSSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((1-Oxohexadecyl)amino)methyl)stearamide is a synthetic organic compound with the molecular formula C35H70N2O2 and a molar mass of 550.9425 g/mol . It is known for its unique chemical structure, which includes a long-chain fatty acid amide linked to a stearamide moiety. This compound is used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1-Oxohexadecyl)amino)methyl)stearamide typically involves the reaction of hexadecanoic acid (palmitic acid) with stearamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Hexadecanoic Acid Activation: Hexadecanoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amidation Reaction: The active ester intermediate reacts with stearamide in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(((1-Oxohexadecyl)amino)methyl)stearamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(((1-Oxohexadecyl)amino)methyl)stearamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(((1-Oxohexadecyl)amino)methyl)stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((Hexadecanoylamino)methyl)octadecanamide
  • N-((Octadecanoylamino)methyl)hexadecanamide
  • N-((Hexadecanoylamino)methyl)palmitamide

Uniqueness

N-(((1-Oxohexadecyl)amino)methyl)stearamide is unique due to its specific combination of a long-chain fatty acid amide and a stearamide moiety. This structure imparts distinctive physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications .

Properties

CAS No.

5136-48-1

Molecular Formula

C35H70N2O2

Molecular Weight

550.9 g/mol

IUPAC Name

N-[(hexadecanoylamino)methyl]octadecanamide

InChI

InChI=1S/C35H70N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(39)37-33-36-34(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,36,38)(H,37,39)

InChI Key

XONGEJJHXSSSEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.